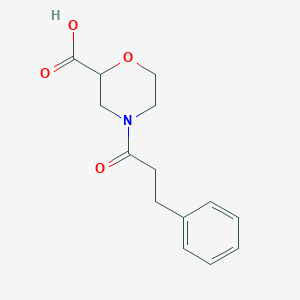
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid, also known as PPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. PPC is a morpholine derivative that has a phenylpropanoyl group attached to the nitrogen atom and a carboxylic acid group attached to the morpholine ring.
Wirkmechanismus
The mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to inhibit the production of inflammatory cytokines in vitro and in vivo. In addition, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of HDACs and NF-κB, which are involved in cancer cell growth and inflammation. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been found to have low toxicity in vitro and in vivo. However, one limitation of using 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid. One potential direction is the development of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid derivatives with improved solubility and potency. Another potential direction is the investigation of the potential of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid as a therapeutic agent for other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, the study of the mechanism of action of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid could lead to the discovery of new targets for cancer therapy and inflammation.
Synthesemethoden
The synthesis of 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid involves the reaction of morpholine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with chloroacetic acid to form the final product, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been found to have potential applications in various scientific fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. 4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-(3-phenylpropanoyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(7-6-11-4-2-1-3-5-11)15-8-9-19-12(10-15)14(17)18/h1-5,12H,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPVKXYIDJQSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)morpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

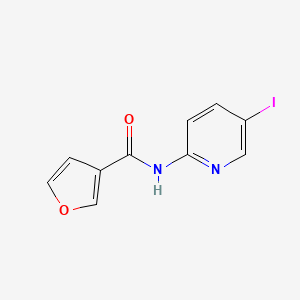
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)
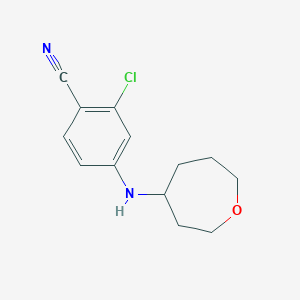
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)
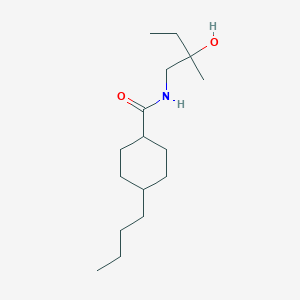
![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7589191.png)
![4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B7589193.png)
![N-[(1-hydroxy-4-methylcyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7589198.png)
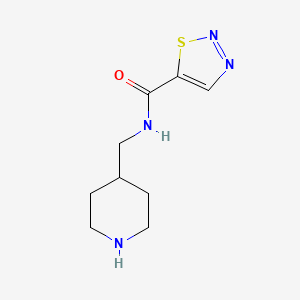
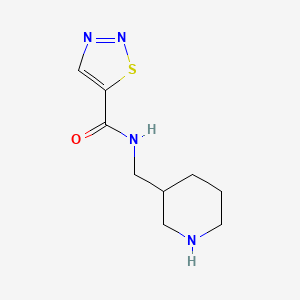
![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)